Curassavine
Overview
Description
Curassavine is a pyrrolizidine alkaloid primarily found in the plant Heliotropium curassavicum. It is characterized by its unique structure, which includes a C8 necic acid skeleton. This compound is an ester of trachelanthamidine and 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curassavine can be synthesized through a series of chemical reactions involving trachelanthamidine and homoviridifloric acid. The synthesis typically involves esterification reactions under controlled conditions to ensure the correct formation of the ester bond. The reaction conditions often include the use of acid catalysts and specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from Heliotropium curassavicum using solvent extraction techniques. This is followed by purification processes such as chromatography to isolate this compound in its pure form. The scalability of these methods allows for the production of this compound in quantities sufficient for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Curassavine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
Curassavine has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of curassavine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating various biochemical pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer mechanisms.
Comparison with Similar Compounds
Curassavine is unique among pyrrolizidine alkaloids due to its specific ester structure and C8 necic acid skeleton. Similar compounds include:
- Lycopsamine
- Amabiline
- Coromandalinine
- Heliovicine
These compounds share structural similarities but differ in their esterifying acids and biological activities
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLBKKUAYMFOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987936 | |
Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68385-70-6, 82398-74-1 | |
Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068385706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082398741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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